Cas no 1781112-31-9 (1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)

1-2-(4-Bromo-3-fluorophenyl)ethylcyclopropan-1-amine is a specialized organic compound featuring a cyclopropylamine core linked to a 4-bromo-3-fluorophenyl moiety via an ethyl spacer. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of bioactive molecules. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, enabling precise functionalization. The cyclopropylamine group contributes to conformational rigidity, which may influence binding affinity in drug design. Its well-defined molecular architecture makes it valuable for exploratory research in medicinal chemistry and material science, where tailored modifications are critical.
1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine structure
1781112-31-9 structure
商品名:1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine
CAS番号:1781112-31-9
MF:C11H13BrFN
メガワット:258.130025625229
CID:6537687
PubChem ID:105512598

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine
    • 1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
    • EN300-1935171
    • SCHEMBL20547309
    • 1781112-31-9
    • インチ: 1S/C11H13BrFN/c12-9-2-1-8(7-10(9)13)3-4-11(14)5-6-11/h1-2,7H,3-6,14H2
    • InChIKey: QVOFAEWOSJFHSL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1F)CCC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 257.02154g/mol
  • どういたいしつりょう: 257.02154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26Ų

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935171-0.1g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
0.1g
$1031.0 2023-09-17
Enamine
EN300-1935171-0.25g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
0.25g
$1078.0 2023-09-17
Enamine
EN300-1935171-2.5g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
2.5g
$2295.0 2023-09-17
Enamine
EN300-1935171-5g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
5g
$3396.0 2023-09-17
Enamine
EN300-1935171-1.0g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
1g
$1172.0 2023-06-01
Enamine
EN300-1935171-0.05g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
0.05g
$983.0 2023-09-17
Enamine
EN300-1935171-5.0g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
5g
$3396.0 2023-06-01
Enamine
EN300-1935171-1g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
1g
$1172.0 2023-09-17
Enamine
EN300-1935171-10.0g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
10g
$5037.0 2023-06-01
Enamine
EN300-1935171-0.5g
1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine
1781112-31-9
0.5g
$1124.0 2023-09-17

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 関連文献

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1781112-31-9 and Product Name: 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine

The compound with the CAS number 1781112-31-9 and the product name 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel pharmacophores. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both bromine and fluorine substituents in the aromatic ring, combined with the cyclopropane moiety, imparts distinct electronic and steric properties that make it a valuable candidate for further investigation.

In recent years, there has been a growing interest in the exploration of cyclopropane-containing compounds due to their remarkable biological activity. Cyclopropanes are known for their ability to introduce conformational constraints into molecules, which can enhance binding affinity and selectivity. The specific arrangement of atoms in 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine allows for optimal interactions with biological targets, making it a promising scaffold for developing new therapeutic agents.

The 4-bromo-3-fluorophenyl substituent is particularly noteworthy, as it combines the electron-withdrawing effects of fluorine with the electrophilic nature of bromine. This dual functionality not only influences the electronic properties of the molecule but also provides multiple sites for further chemical modification. Such structural features are often exploited in medicinal chemistry to fine-tune pharmacokinetic and pharmacodynamic properties, ultimately improving drug efficacy and safety.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine atoms can significantly impact metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine into 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine enhances its potential as a lead compound for drug development. For instance, fluorine substitution has been shown to increase the metabolic stability of certain drugs by preventing rapid degradation by enzymes such as cytochrome P450.

The cyclopropane ring in 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine introduces a rigid structure that can improve binding interactions with biological targets. This rigidity is particularly beneficial in cases where precise molecular orientation is critical for receptor binding. The combination of a cyclopropane ring with an amine group also opens up possibilities for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties.

Current research in this area is focused on identifying new therapeutic applications for cyclopropane-containing compounds. Preliminary studies suggest that derivatives of 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine may exhibit promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings are particularly exciting given the high unmet medical needs associated with inflammatory diseases.

The synthesis of 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine involves a series of well-established organic reactions, including halogenation, nucleophilic substitution, and cyclopropanation. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent biological evaluation. The ability to efficiently produce this compound on a scalable basis is crucial for its translation from academic research to clinical development.

In conclusion, 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine represents a compelling example of how structural innovation in medicinal chemistry can lead to the discovery of novel therapeutic agents. Its unique combination of functional groups and structural features makes it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of biological targets continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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